XLogP3 and MW Differentiation: 6-ylmethanamine vs. 6-Ketone Analog for CNS Drug Design
Furo[2,3-b]pyridin-6-ylmethanamine exhibits an XLogP3 of 0.5 and molecular weight of 148.16 g/mol, compared to the 6-ketone analog 1-(furo[2,3-b]pyridin-6-yl)ethanone (CAS 193750-68-4) with an experimentally derived LogP of 1.76 and MW of 161.16 g/mol [1]. This represents a calculated ΔLogP of −1.26 log units, placing the methanamine within the favorable CNS drug-like space (LogP < 3, MW < 400) and materially below the lipophilicity threshold associated with elevated hERG binding and promiscuous off-target pharmacology [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.5; MW = 148.16 g/mol |
| Comparator Or Baseline | 1-(Furo[2,3-b]pyridin-6-yl)ethanone, LogP = 1.76; MW = 161.16 g/mol |
| Quantified Difference | ΔLogP = −1.26 log units; ΔMW = −13.0 g/mol (8.1% lower) |
| Conditions | Computed physicochemical properties: target compound from PubChem XLogP3 3.0 algorithm; comparator LogP from chemsrc experimental database |
Why This Matters
For CNS-targeted kinase inhibitor or CB1 modulator programs, the 1.26 log unit lower lipophilicity of the methanamine translates to substantially reduced risk of hERG channel blockade and non-specific membrane partitioning, directly influencing lead optimization attrition rates.
- [1] PubChem. Furo[2,3-b]pyridin-6-ylmethanamine (CID 10701968). Computed Properties: XLogP3-AA = 0.5. National Center for Biotechnology Information. View Source
- [2] Wager, T. T. et al. Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience 1(6), 420–434 (2010). [Supporting reference for CNS drug-likeness thresholds] View Source
